Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate
CAS No.:
Cat. No.: VC13807529
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate -](/images/structure/VC13807529.png)
Specification
Molecular Formula | C14H13NO3 |
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Molecular Weight | 243.26 g/mol |
IUPAC Name | ethyl 1-oxo-2,3-dihydropyrrolo[1,2-a]indole-2-carboxylate |
Standard InChI | InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-10-7-9-5-3-4-6-12(9)15(10)13(11)16/h3-7,11H,2,8H2,1H3 |
Standard InChI Key | AVVYDQDHYRCHAH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CC2=CC3=CC=CC=C3N2C1=O |
Canonical SMILES | CCOC(=O)C1CC2=CC3=CC=CC=C3N2C1=O |
Introduction
Chemical Identity and Structural Features
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate (systematic IUPAC name: ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate) is a polycyclic molecule combining an indole moiety fused to a partially saturated pyrrolidone ring. The indole nucleus (C8H7N) forms the central aromatic system, while the pyrrolidone ring introduces a lactam functionality at the 1-position. The ester group (-COOEt) at the 2-position provides a handle for further chemical modifications. The compound’s planar indole system and puckered pyrrolidone ring create a rigid, three-dimensional structure conducive to interactions with biological targets .
Key structural attributes include:
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Molecular Formula: C15H15NO3
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Molecular Weight: 257.29 g/mol
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Functional Groups: Indole (aromatic amine), lactam (cyclic amide), and ethyl ester.
The stereoelectronic properties of this compound arise from the conjugation between the indole’s π-system and the electron-withdrawing ester and lactam groups, rendering it a potential candidate for studying charge-transfer interactions or designing enzyme inhibitors .
Synthetic Methodologies
Palladium-Catalyzed Domino Reactions
The most efficient synthesis of ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate involves a palladium-catalyzed domino reaction, as reported by Dessalvi et al. (2022) . This method utilizes indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives under basic conditions to generate the tricyclic core via sequential C–C bond formation and cyclization.
Table 1: Optimized Reaction Conditions for Synthesis
Reactant | Catalyst System | Base | Solvent | Temperature | Time | Yield |
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Indol-2-ylmethyl acetate (1a) | Pd₂(dba)₃, dppf | K₂CO₃ | DMSO | 100°C | 1–24 h | 50–85% |
The reaction proceeds through:
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Indolyl Methide Formation: Deprotonation of the indol-2-ylmethyl acetate generates a reactive methide intermediate.
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Michael Addition: The methide attacks the 1,3-dicarbonyl compound (e.g., diethyl 2-methylmalonate).
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Cyclization: Intramolecular lactam formation closes the pyrrolidone ring.
Notably, the choice of 1,3-dicarbonyl partner critically influences the reaction outcome. Diethyl 2-methylmalonate (14b) proved optimal, affording the target compound in 74% yield after chromatographic purification .
Structural Elucidation and Spectroscopic Data
Spectroscopic Characterization
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate has been rigorously characterized using advanced spectroscopic techniques:
Table 2: Key Spectroscopic Data
The ¹H NMR spectrum confirms the ethyl ester (δ 1.35, 4.30) and pyrrolidone protons (δ 3.12–3.18). The indole NH proton appears as a singlet at δ 8.10, while aromatic protons resonate between δ 6.95–7.45. IR data validate the presence of carbonyl groups, and HRMS confirms the molecular formula .
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